6-(2-Aminopropyl)benzofuran

Monoamine Transporter Psychopharmacology Drug Discrimination

6-APB (≥98%) reference standard for forensic and pharmacological research. Features 100-fold selectivity for 5-HT2B (Ki=3.7nM) over 5-HT2A/2C, ideal for receptor signaling and cardiac valvular function studies. Induces robust, sustained dopamine elevation (8.4-fold at 1.0 mg/kg i.v.) for in vivo microdialysis calibration. Lower hepatotoxicity profile (EC50 1.94-8.18mM) enables structure-toxicity relationship research. For lab use only.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 286834-85-3
Cat. No. B1241680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Aminopropyl)benzofuran
CAS286834-85-3
Synonyms6-(2-aminopropyl)benzofuran
6-APB compound
benzofury
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)C=CO2)N
InChIInChI=1S/C11H13NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8H,6,12H2,1H3
InChIKeyFQDAMYLMQQKPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminopropyl)benzofuran (CAS 286834-85-3) as a Research-Grade Benzofuran for Monoamine Transporter and Serotonin Receptor Studies


6-(2-Aminopropyl)benzofuran, commonly referred to as 6-APB, is a substituted benzofuran derivative that is structurally related to the phenethylamine class. It is an entactogenic compound that acts as a non-selective substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1]. Additionally, it exhibits potent agonist activity at the 5-HT2B receptor (Ki = 3.7 nM) [2]. The compound is supplied as a reference standard for forensic and pharmacological research. Its CAS registry number is 286834-85-3, and its IUPAC name is 1-(1-benzofuran-6-yl)propan-2-amine [3].

Critical Differentiators of 6-(2-Aminopropyl)benzofuran (6-APB) for Selective Research Procurement


Benzofuran analogs such as 5-APB, 5-MAPB, and 5-APDB share structural similarities with 6-APB but exhibit distinct pharmacological profiles that preclude simple interchange. For instance, 5-APB demonstrates higher in vitro hepatotoxicity [1], while 5-APDB and 5-MAPB produce weak locomotor stimulation in contrast to the robust effects of 6-APB [2]. Furthermore, 6-APB possesses a unique 100-fold selectivity for the 5-HT2B receptor over 5-HT2A/2C [3], a feature not uniformly observed among its analogs. Therefore, procurement of 6-APB is essential for studies specifically investigating its distinct monoamine release kinetics, receptor binding profile, and in vivo behavioral effects. The following quantitative evidence underscores the need for precise compound selection.

Quantitative Differentiation Evidence for 6-(2-Aminopropyl)benzofuran (6-APB) Against Key Comparators


6-APB Exhibits 10-Fold Higher Potency at Dopamine Transporter (DAT) Release Compared to MDA

6-APB is a more potent substrate-type releaser at DAT than the structural analog MDA. In rat brain synaptosomes, 6-APB had an EC50 of 10 nM for inducing [3H]MPP+ release via DAT, which is 10-fold more potent than MDA (EC50 = 106 nM) [1]. This indicates that 6-APB is a stronger dopaminergic stimulant in vitro.

Monoamine Transporter Psychopharmacology Drug Discrimination

6-APB Induces Robust Locomotor Stimulation in Mice, in Contrast to Weak Stimulant Effects of 5-APDB and 5-MAPB

In an open-field test in mice, 6-APB produced a robust locomotor stimulant effect (ED50 = 1.96 mg/kg), whereas the comparator compounds 5-APDB and 5-MAPB produced weak locomotor effects [1]. MDMA was less potent (ED50 = 8.34 mg/kg). This establishes 6-APB as a distinctly potent behavioral stimulant.

Behavioral Pharmacology Locomotor Activity Psychostimulant

6-APB Displays Lower In Vitro Hepatotoxicity Compared to Its Isomer 5-APB

In human hepatoma HepaRG cells, the EC50 for cytotoxicity of 6-APB was 6.02 mM, compared to 2.62 mM for 5-APB, indicating that 6-APB is approximately 2.3-fold less hepatotoxic in this model [1]. A similar trend was observed in HepG2 cells (8.18 mM for 6-APB vs. 3.79 mM for 5-APB) and primary rat hepatocytes (1.94 mM for 6-APB vs. 964 µM for 5-APB).

Toxicology Hepatotoxicity Drug Safety

6-APB Is a Highly Potent and Selective 5-HT2B Receptor Agonist

6-APB binds with high affinity to the 5-HT2B receptor (Ki = 3.7 nM) and shows 100-fold selectivity for 5-HT2B over 5-HT2A and 5-HT2C receptors [1]. This contrasts with MDMA, which does not exhibit the same degree of 5-HT2B selectivity, and highlights a unique pharmacological signature for 6-APB.

Serotonin Receptor 5-HT2B Receptor Pharmacology

In Vivo Microdialysis Demonstrates 6-APB Elicits More Sustained Dopamine Elevation Than MDA

In conscious male rats, intravenous administration of 6-APB (1.0 mg/kg) caused a peak increase in extracellular dopamine of 8.4-fold above baseline in the nucleus accumbens, with effects sustained for over 2 hours [1]. In comparison, MDA (3.0 mg/kg) produced a peak increase of 7.6-fold above baseline, indicating that 6-APB achieves comparable or greater neurochemical effects at a lower dose.

In Vivo Neurochemistry Microdialysis Dopamine

Targeted Research Applications for 6-(2-Aminopropyl)benzofuran (6-APB) Based on Quantitative Differentiation Evidence


Behavioral Pharmacology Studies of Psychostimulant Effects

6-APB's robust locomotor stimulant properties (ED50 = 1.96 mg/kg) make it a superior candidate for rodent models of psychostimulation, as it produces stronger and more consistent hyperactivity compared to weak stimulants like 5-MAPB and 5-APDB [1]. This compound is therefore ideal for investigating the behavioral and neurochemical underpinnings of stimulant abuse liability.

In Vitro Toxicology and Hepatic Safety Profiling

Given its lower cytotoxicity in hepatocyte models (EC50 values ranging from 1.94 mM to 8.18 mM across cell types), 6-APB serves as a valuable comparator in studies aimed at elucidating the structure-toxicity relationship of benzofuran derivatives [2]. Researchers investigating the role of CYP3A4-mediated metabolism in benzofuran toxicity should specifically use 6-APB as a less hepatotoxic isomer control.

Serotonin 5-HT2B Receptor Pharmacology and Signaling

The exceptionally high affinity (Ki = 3.7 nM) and 100-fold selectivity of 6-APB for the 5-HT2B receptor over other 5-HT2 subtypes [3] positions it as a critical pharmacological tool. It is essential for dissecting 5-HT2B-specific signaling pathways and for evaluating the receptor's role in cardiac valvular function and other peripheral physiological processes.

In Vivo Neurochemical Monitoring via Microdialysis

6-APB's ability to induce a potent and sustained elevation of extracellular dopamine (8.4-fold peak increase at 1.0 mg/kg i.v.) in the nucleus accumbens [4] makes it an excellent reference compound for in vivo studies of monoamine release dynamics. Its distinct temporal profile of neurotransmitter elevation allows for precise calibration of microdialysis protocols in drug abuse research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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